molecular formula C12H9Cl2NO3 B14664680 N-(3,4-Dichlorophenyl)-N-methoxyfuran-2-carboxamide CAS No. 51639-86-2

N-(3,4-Dichlorophenyl)-N-methoxyfuran-2-carboxamide

Cat. No.: B14664680
CAS No.: 51639-86-2
M. Wt: 286.11 g/mol
InChI Key: HOHVBQGCWSPBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dichlorophenyl)-N-methoxyfuran-2-carboxamide is a chemical compound that belongs to the class of carboxamides It is characterized by the presence of a furan ring, a methoxy group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-N-methoxyfuran-2-carboxamide typically involves the reaction of 3,4-dichloroaniline with furan-2-carboxylic acid in the presence of a coupling agent. Common coupling agents used in this reaction include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-N-methoxyfuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-Dichlorophenyl)-N-methoxyfuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-N-methoxyfuran-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)-N-methylpropionamide
  • N-(3,4-Dichlorophenyl)-N-dimethylurea
  • N-(3,4-Dichlorophenyl)-N-methylfuran-2-carboxamide

Uniqueness

N-(3,4-Dichlorophenyl)-N-methoxyfuran-2-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .

Properties

CAS No.

51639-86-2

Molecular Formula

C12H9Cl2NO3

Molecular Weight

286.11 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N-methoxyfuran-2-carboxamide

InChI

InChI=1S/C12H9Cl2NO3/c1-17-15(12(16)11-3-2-6-18-11)8-4-5-9(13)10(14)7-8/h2-7H,1H3

InChI Key

HOHVBQGCWSPBBZ-UHFFFAOYSA-N

Canonical SMILES

CON(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.